N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Study
This compound is part of a broader class of novel heterocyclic compounds synthesized for their potential biological activities. For instance, research has shown that derivatives similar to this compound have been synthesized and characterized for their antibacterial and antifungal activities against a range of microorganisms. Such studies underscore the compound's significance in developing new antimicrobial agents. The structural characterization and biological activity assessment lay the groundwork for further exploration into therapeutic applications (G. K. Patel, H. S. Patel, & P. Shah, 2015).
Anticancer and Docking Study
The compound's framework serves as a basis for synthesizing Schiff’s bases containing thiadiazole scaffold and benzamide groups, which are associated with significant biological properties. Research involving microwave-assisted synthesis of these compounds has shown promising in vitro anticancer activity against various human cancer cell lines. These findings highlight the compound's utility in anticancer drug development, particularly in identifying new therapeutic agents with potential specificity for cancer cells over normal cells (S. Tiwari et al., 2017).
Chemical Reactivity and Synthesis
Research into the synthesis and reactivity of compounds containing furan-2-yl groups has revealed methodologies for creating derivatives with potential chemical and biological significance. The development of synthetic routes for such compounds is critical for expanding the toolkit available for pharmaceutical and materials science research. These studies also contribute to the understanding of the fundamental chemical properties of these compounds, facilitating the design of molecules with tailored functional attributes (А. Aleksandrov & М. М. El’chaninov, 2017).
Mechanism of Action
Target of action
The compound contains a benzo[c][1,2,5]thiadiazole moiety, which is often used in the design of electron-accepting materials . Therefore, it’s possible that this compound could interact with electron-donating targets, although the specific targets would need to be determined experimentally.
Mode of action
As an electron acceptor, the compound could potentially accept electrons from its targets, leading to changes in the electronic states of both the compound and its targets .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O4S/c22-14(18-11-4-1-5-12-13(11)20-26-19-12)10-7-17-16(24)21(15(10)23)8-9-3-2-6-25-9/h1-7H,8H2,(H,17,24)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGOWYRSORJKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=CNC(=O)N(C3=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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